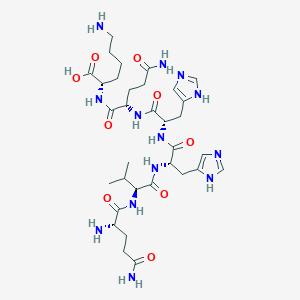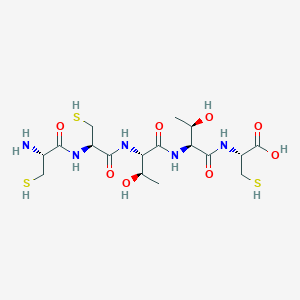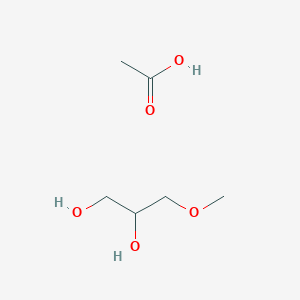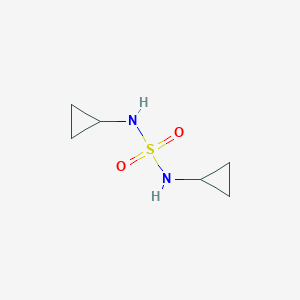![molecular formula C18H13N3OS B14197445 N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-10-5](/img/structure/B14197445.png)
N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a phenoxyphenyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[2,3-d]pyrimidin-4-ones . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This includes using scalable reaction conditions, such as refluxing with appropriate solvents and using desiccants like calcium chloride to ensure the complete cyclization of intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups (if present) to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxyphenyl moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Industry: The compound’s unique structure makes it valuable for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial death. This makes it a promising candidate for combination therapies targeting energy metabolism in tuberculosis treatment .
Vergleich Mit ähnlichen Verbindungen
- **N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Eigenschaften
CAS-Nummer |
917909-10-5 |
|---|---|
Molekularformel |
C18H13N3OS |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13N3OS/c1-2-6-13(7-3-1)22-16-9-5-4-8-15(16)21-17-14-10-11-23-18(14)20-12-19-17/h1-12H,(H,19,20,21) |
InChI-Schlüssel |
BDWIZJASEZDGDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)

![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)



![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)

